molecular formula C13H9ClN2O3 B8810688 4-chloro-N-(3-nitrophenyl)benzamide CAS No. 6282-15-1

4-chloro-N-(3-nitrophenyl)benzamide

Cat. No.: B8810688
CAS No.: 6282-15-1
M. Wt: 276.67 g/mol
InChI Key: DZRVTHXSGBTDPB-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-nitrophenyl)benzamide (molecular formula: C₁₃H₉ClN₂O₃) is a benzamide derivative featuring a chloro substituent at the 4-position of the benzoyl ring and a nitro group at the 3-position of the aniline moiety (Fig. 1). This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science. Its synthesis often involves coupling 4-chlorobenzoyl chloride with 3-nitroaniline or derivatives thereof .

Properties

CAS No.

6282-15-1

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

4-chloro-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9ClN2O3/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(8-11)16(18)19/h1-8H,(H,15,17)

InChI Key

DZRVTHXSGBTDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase polarity and reactivity, making these compounds suitable for electrophilic substitution reactions .
  • Acetamido (-NHAc) and sulfamoyl (-SO₂NH₂) groups enhance water solubility and biological target engagement .

Challenges :

  • Nitro groups may necessitate reduced temperatures to avoid decomposition .
  • Bulky substituents (e.g., methoxy) can lower reaction yields due to steric effects .

Physicochemical Properties

Theoretical and experimental studies highlight substituent-driven differences:

  • Crystallography : 4-Chloro-N-(3-chlorophenyl)benzamide exhibits bond lengths of 1.21 Å (C=O) and 1.44 Å (C-N), consistent with resonance stabilization .
  • Solubility : Nitro-substituted derivatives show lower aqueous solubility compared to sulfamoyl or acetamido analogues .
  • Thermal Stability: Electron-withdrawing groups (e.g., -NO₂) increase thermal stability, as evidenced by higher melting points .

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